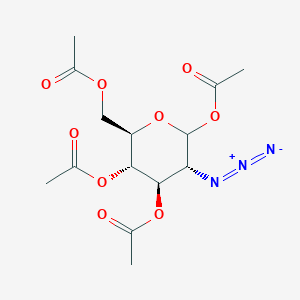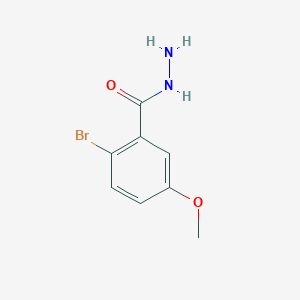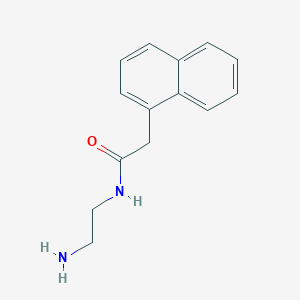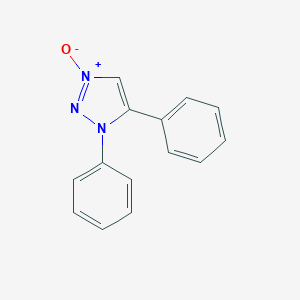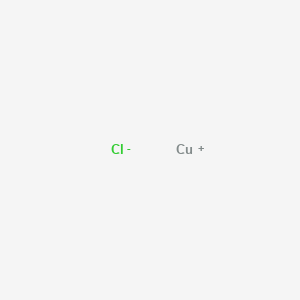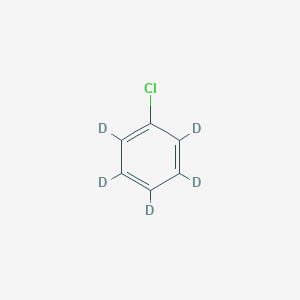
3-Chlorobenzoyl chloride
Overview
Description
3-Chlorobenzoyl chloride is an organic compound with the linear formula ClC6H4COCl . It has a molecular weight of 175.01 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-Chlorobenzoyl chloride can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride . Another method involves the reaction of chlorobenzoyl chloride with paraformaldehyde in the presence of anhydrous ferric trichloride .Molecular Structure Analysis
The molecular structure of 3-Chlorobenzoyl chloride consists of a benzene ring substituted with a chlorine atom and a carbonyl chloride group . The InChI key for this compound is WHIHIKVIWVIIER-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chlorobenzoyl chloride can participate in various chemical reactions. For instance, it has been used in the reaction of 3-methoxybenzyl chloride and ethyl 4-bromobenzoate in pure water, using zinc dust and a Pd catalyst .Physical And Chemical Properties Analysis
3-Chlorobenzoyl chloride is a liquid at room temperature with a boiling point of 225°C . It has a density of 1.367 g/mL at 20°C . The refractive index is 1.569 .Scientific Research Applications
Organic Building Blocks
3-Chlorobenzoyl chloride is used as an organic building block in the synthesis of various organic compounds . It’s a versatile reagent that can be used to introduce the 3-chlorobenzoyl group into other molecules .
Laboratory Chemicals
In laboratory settings, 3-Chlorobenzoyl chloride is used as a laboratory chemical . It’s used in various chemical reactions and experiments due to its reactivity .
3. Food, Drug, Pesticide or Biocidal Product Use 3-Chlorobenzoyl chloride is used in the production of food, drugs, pesticides, or biocidal products . It’s a useful reagent in the synthesis of these products .
Synthesis of 3-Chlorobenzenesulfonyl Chloride
3-Chlorobenzoyl chloride has been used in the reaction of 3-methoxybenzyl chloride and ethyl 4-bromobenzoate in pure water, using zinc dust and a Pd catalyst . This indicates its potential use in the synthesis of other chlorinated organic compounds .
Safety And Hazards
properties
IUPAC Name |
3-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHIKVIWVIIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060681 | |
| Record name | Benzoyl chloride, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzoyl chloride | |
CAS RN |
618-46-2 | |
| Record name | 3-Chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chlorobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the common synthetic applications of 3-chlorobenzoyl chloride?
A1: 3-Chlorobenzoyl chloride serves as a versatile building block in organic synthesis. It readily reacts with amines to form amides, a reaction often employed in medicinal chemistry. For example, it's been used to synthesize derivatives of paracetamol [] and anthranilic acid [], aiming to improve their analgesic properties. Furthermore, it's utilized in the synthesis of esters [, ], potentially valuable compounds in various fields.
Q2: How does the structure of 3-chlorobenzoyl chloride influence its reactivity?
A2: The presence of the electron-withdrawing chlorine atom at the 3-position of the benzoyl chloride increases its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack, enhancing its reactivity with nucleophiles like amines and alcohols.
Q3: Can you provide an example of how 3-chlorobenzoyl chloride is used in materials science?
A3: Researchers have utilized 3-chlorobenzoyl chloride in the synthesis of poly(aryl ether ketone)s, a class of high-performance polymers []. In this context, it was used to create a monomer, 3,3′-bis(4-fluorobenzoyl)biphenyl, contributing to the polymer's desirable thermal and mechanical properties.
Q4: Have any studies explored the potential biological activity of compounds derived from 3-chlorobenzoyl chloride?
A4: Yes, several studies have investigated the biological activity of compounds synthesized using 3-chlorobenzoyl chloride. For instance, researchers synthesized novel benzopyranylflavonoids with potential anti-tumor activity []. Additionally, a study explored the analgesic activity of 3-chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic acid, finding promising results compared to existing analgesics [].
Q5: Are there any computational studies that provide insights into the binding interactions of 3-chlorobenzoyl chloride derivatives?
A5: Researchers have employed molecular docking simulations to predict the binding modes and affinities of 3-chlorobenzoyl chloride derivatives to their target proteins. For example, in a study exploring potential analgesic compounds, docking studies were conducted to understand the interaction of a derivative with the cyclooxygenase-2 receptor []. Similarly, docking studies were used to investigate the binding of 1-(3-chlorobenzoyl)-1,3-dimethylurea to Checkpoint kinase 1 (Chk1) []. These studies provide valuable information for optimizing the design of more potent and selective drug candidates.
Q6: Have any studies investigated the structure-activity relationship (SAR) of compounds containing the 3-chlorobenzoyl moiety?
A6: While specific SAR studies focusing solely on the 3-chlorobenzoyl moiety might be limited, research often explores modifications to the overall structure of compounds containing this group. For example, in the synthesis of paracetamol derivatives [], different positions of the chlorine atom on the benzoyl ring were explored to understand their impact on analgesic activity. These investigations provide insights into how structural modifications can influence a compound's biological profile.
Q7: Are there any safety concerns associated with handling 3-chlorobenzoyl chloride?
A7: As with many chemical reagents, 3-chlorobenzoyl chloride requires careful handling. It is generally recommended to handle it in a well-ventilated area using appropriate personal protective equipment like gloves and safety goggles. It's essential to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
Q8: What analytical techniques are commonly used to characterize compounds synthesized using 3-chlorobenzoyl chloride?
A8: Various spectroscopic and analytical techniques are employed to confirm the identity and purity of compounds synthesized using 3-chlorobenzoyl chloride. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the absorption of infrared radiation. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and provides structural information by analyzing the mass-to-charge ratio of ions. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzes the absorption and transmission of UV-Vis light, providing information about electronic transitions and conjugation in the molecule. [, ]
- Thin Layer Chromatography (TLC): A simple technique to monitor reaction progress and assess the purity of synthesized compounds. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



